

Introduction: Unveiling a Critical Biomarker and Chemical Tool

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Compound of Interest

Compound Name: *S*-(2-Cyanoethyl)cysteine

CAS No.: 3958-13-2

Cat. No.: B021257

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S-(2-Cyanoethyl)cysteine is a sulfur-containing amino acid derivative that has garnered significant attention in toxicology, environmental health, and proteomics. It is primarily recognized as the core structure of N-acetyl-S-(2-cyanoethyl)-L-cysteine (also known as 2CYEMA or CEMA), the principal urinary metabolite and a specific biomarker for exposure to acrylonitrile.^{[1][2][3]} Acrylonitrile is a high-production-volume chemical used in the manufacturing of plastics, acrylic fibers, and synthetic rubbers, and is also a notable component of tobacco smoke.^{[2][4]} Given that acrylonitrile is classified as a possible human carcinogen, monitoring its metabolites is crucial for assessing occupational and environmental exposure and understanding its associated health risks.^{[4][5]}

Beyond its role as a biomarker, the cyanoethyl group's reactivity with cysteine residues has made **S-(2-Cyanoethyl)cysteine** and related structures valuable tools in chemical biology and drug development. They are explored for the reversible modification of proteins and as protecting groups for the highly reactive thiol side chain of cysteine during peptide synthesis.^[1] This guide provides a comprehensive technical overview of **S-(2-Cyanoethyl)cysteine**, delving into its chemical structure, properties, biological formation, and the state-of-the-art methodologies for its synthesis and detection, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and application. **S-(2-Cyanoethyl)cysteine** is the product of a Michael addition reaction between cysteine and acrylonitrile. Its N-acetylated form is the primary metabolite found in vivo.^{[1][5]}

Core Structure and Identifiers

The structure consists of a cysteine backbone where the sulfur atom of the thiol group is alkylated by a 2-cyanoethyl group.

Caption: Chemical structure of S-(2-Cyanoethyl)-L-cysteine.

Tabulated Chemical Properties

The following table summarizes the key chemical identifiers and properties for both S-(2-Cyanoethyl)-L-cysteine and its more commonly measured N-acetylated metabolite.

Property	S-(2-Cyanoethyl)-L-cysteine	N-Acetyl-S-(2-cyanoethyl)-L-cysteine	Reference(s)
IUPAC Name	(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid	(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid	[6][7]
Synonyms	2-Cyco	2CYEMA, CEMA, S-Cyanoethylmercapturic acid, NASCS	[6][7]
CAS Number	3958-13-2	74514-75-3	[6][7]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂ S	C ₈ H ₁₂ N ₂ O ₃ S	[6][7]
Molecular Weight	174.22 g/mol	216.26 g/mol	[6][8]
Appearance	-	White Crystalline Solid	[8]
Monoisotopic Mass	174.04630 u	216.05686 u	[6][7]
XLogP3	-3.0	-0.5	[6]

Biological Significance and Metabolic Pathway

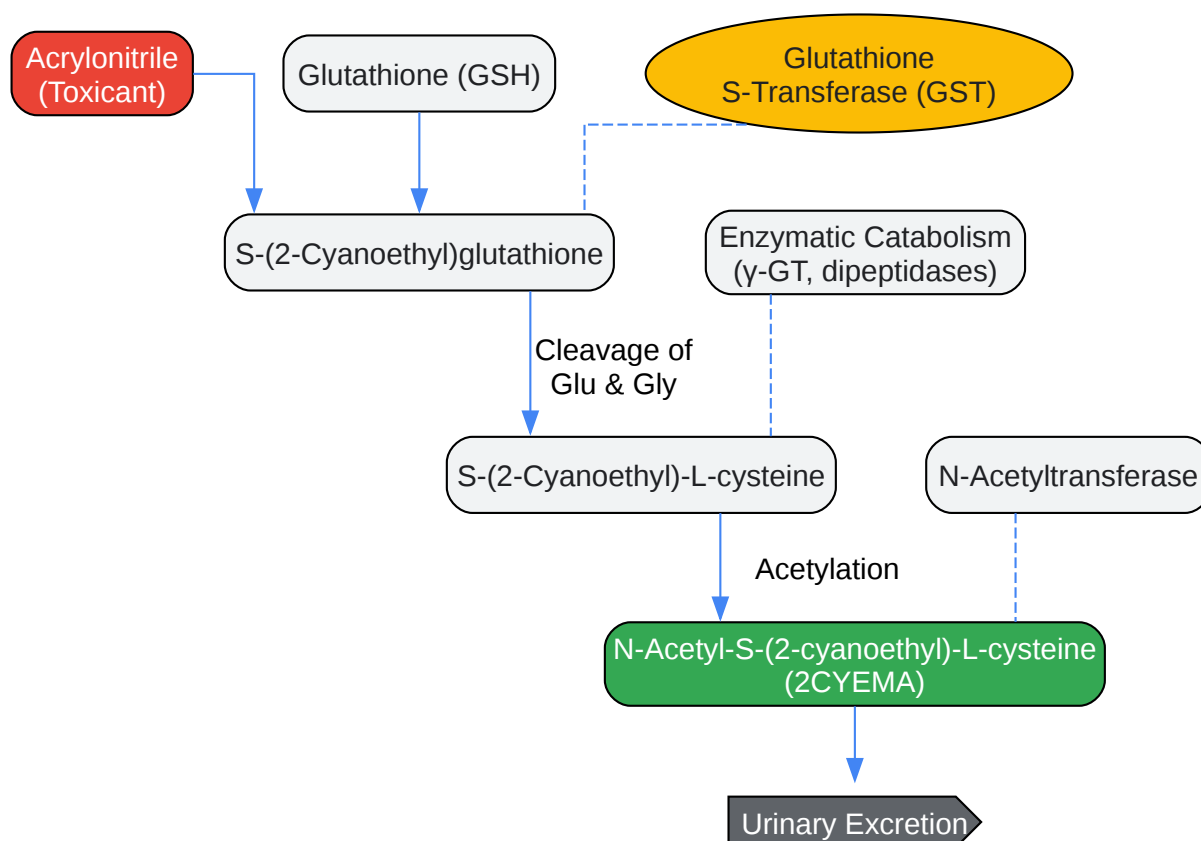
The primary relevance of this compound in biomedical research stems from its role in the detoxification of acrylonitrile.

Formation via Glutathione Conjugation

Exposure to acrylonitrile, whether through inhalation of tobacco smoke or occupational sources, triggers a detoxification response primarily in the liver.[4] The process is initiated by the conjugation of acrylonitrile with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. This reaction is a classic Michael addition, where the nucleophilic thiol group of glutathione attacks the β -carbon of acrylonitrile.

The resulting glutathione conjugate is then catabolized through the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by

N-acetylation of the remaining cysteine conjugate by N-acetyltransferase. The final, water-soluble product, N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA), is then efficiently excreted in the urine.[1][4][5] This pathway represents the major route of acrylonitrile detoxification.[3]



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Caption: Metabolic detoxification pathway of acrylonitrile.

A Validated Biomarker of Exposure

The high specificity and direct correlation with exposure levels make 2CYEMA an ideal biomarker.[2] Studies have demonstrated significantly elevated urinary concentrations of 2CYEMA in smokers compared to non-smokers. For instance, the median level in exclusive cigarette smokers has been reported at 145 µg/g creatinine, starkly contrasting with 1.38 µg/g

creatinine in non-users.[2] This robust dose-response relationship allows for quantitative assessment of acrylonitrile exposure from various sources, including active and passive smoking.[2]

Synthesis and Analytical Methodologies

The ability to synthesize and accurately quantify **S-(2-Cyanoethyl)cysteine** and its derivatives is essential for toxicological studies, clinical diagnostics, and proteomics research.

Laboratory Synthesis Protocol

The synthesis of **S-(2-Cyanoethyl)cysteine** is typically achieved via a direct Michael addition. The following protocol outlines a standard procedure.

Objective: To synthesize S-(2-Cyanoethyl)-L-cysteine through the reaction of L-cysteine with acrylonitrile.

Materials:

- L-cysteine hydrochloride
- Acrylonitrile (stabilized)
- Sodium bicarbonate (NaHCO_3) or a mild organic base (e.g., triethylamine)
- Ethanol/Water solvent mixture (e.g., 1:1 v/v)
- Hydrochloric acid (HCl) for acidification
- Diethyl ether or ethyl acetate for washing
- Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

- Dissolution of Cysteine: In a round-bottom flask under a fume hood, dissolve L-cysteine hydrochloride in the ethanol/water solvent mixture.

- Rationale: A polar protic solvent system is chosen to dissolve the polar amino acid salt. Water is essential for solubility, while ethanol can help solubilize the acrylonitrile.
- Neutralization and Thiolate Generation: Slowly add sodium bicarbonate or triethylamine to the stirring solution until the pH is approximately 8-9.
 - Rationale: The reaction requires the nucleophilic thiolate anion (S^-). A mild base is used to deprotonate the thiol group ($pK_a \sim 8.3$) without significantly deprotonating the ammonium group ($pK_a \sim 10.3$), which could lead to side reactions. This step also neutralizes the hydrochloride salt.
- Addition of Acrylonitrile: Add a slight molar excess (e.g., 1.1 equivalents) of acrylonitrile dropwise to the reaction mixture at room temperature.
 - Rationale: Acrylonitrile is the electrophile. A dropwise addition helps to control any potential exotherm. A slight excess ensures the complete consumption of the limiting reagent, cysteine.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cysteine spot.
- Workup and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH $\sim 3-4$ with dilute HCl.
 - Rationale: Acidification protonates the carboxylate and any unreacted amine, making the product zwitterionic and facilitating its precipitation or isolation. b. Concentrate the solution under reduced pressure to remove the ethanol. c. The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and then with diethyl ether to remove any unreacted acrylonitrile. d. If no precipitate forms, the product can be purified using ion-exchange chromatography.
- Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final product using 1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

Analytical Protocol: Quantification in Urine by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2CYEMA in biological fluids due to its exceptional sensitivity and specificity.^{[2][5]}

Objective: To quantify N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA) in human urine samples.

Methodology:

- **Sample Preparation:** a. Thaw frozen urine samples to room temperature and vortex thoroughly. b. To a 100 μ L aliquot of urine, add 10 μ L of an internal standard solution (e.g., deuterated 2CYEMA, such as D3-CEMA).^[9]
 - **Rationale:** An isotopically labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations during sample prep and analysis. c. Add 400 μ L of acetonitrile containing 1% formic acid. Vortex for 30 seconds.
 - **Rationale:** Acetonitrile is used for protein precipitation. Formic acid acidifies the sample, ensuring the analyte is in its protonated form, which is optimal for reverse-phase chromatography and positive ion electrospray ionization. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins. e. Transfer the supernatant to an autosampler vial for analysis.
- **LC-MS/MS Instrumentation and Conditions:**
 - **LC System:** Ultra-high performance liquid chromatography (UHPLC/UPLC) system.
 - **Column:** A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 \times 50 mm, 1.8 μ m).^[5]
 - **Mobile Phase A:** Water with 0.1% - 1% Formic Acid.^[5]
 - **Mobile Phase B:** Acetonitrile with 0.1% - 1% Formic Acid.^[5]
 - **Flow Rate:** 0.4 mL/min.^[5]

- Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) to elute the analyte, followed by re-equilibration.[5]
 - Injection Volume: 2-5 μL .
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds, though positive mode is also used.
 - Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for maximum selectivity and sensitivity.
- Data Analysis:
 - A calibration curve is generated using standards of known concentrations.
 - The concentration of 2CYEMA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for urinary 2CYEMA analysis by LC-MS/MS.

Applications in Research and Drug Development

The unique chemical nature of the **S-(2-Cyanoethyl)cysteine** moiety provides utility beyond toxicology.

- **Toxicology and Risk Assessment:** Its primary application is in biomonitoring studies to assess human exposure to acrylonitrile from environmental sources like tobacco smoke and industrial settings.[1][2] This data is invaluable for public health policy and occupational safety standards.
- **Proteomics and Chemical Biology:** The cyanoethyl group is an electron-deficient olefin that can act as a Michael acceptor. This reactivity can be tuned. While simple acrylamides often form irreversible bonds with cysteine thiols, the addition of a nitrile group can paradoxically lead to a reversible covalent interaction.[10] This principle is being exploited to design reversible covalent inhibitors for kinases and other enzymes, offering a strategy to achieve high potency and prolonged action without the risk of permanent off-target modification.[10]
- **Peptide and Protein Chemistry:** The cyanoethyl group can serve as a protecting group for cysteine's thiol side chain during complex peptide synthesis.[1] It is stable under many reaction conditions but can be removed selectively to regenerate the free thiol for subsequent modifications.[1]

Conclusion

S-(2-Cyanoethyl)cysteine and its N-acetylated derivative are molecules of significant dual importance. As the definitive urinary biomarker 2CYEMA, it is an indispensable tool for the quantitative assessment of exposure to the toxicant acrylonitrile, directly impacting environmental health and toxicology. Concurrently, its underlying chemical structure—a cysteine adduct of an activated olefin—provides a versatile scaffold for chemists and drug developers. The tunable reactivity of the cyanoethyl group offers a sophisticated platform for designing targeted covalent inhibitors and for advanced applications in proteomics. A thorough understanding of its chemical properties, metabolic fate, and analytical detection is therefore essential for professionals across these interconnected scientific disciplines.

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